

Application Notes and Protocols: Intraperitoneal Injection of CHR-6494 TFA

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Compound of Interest

Compound Name: CHR-6494 TFA

Cat. No.: B10764162

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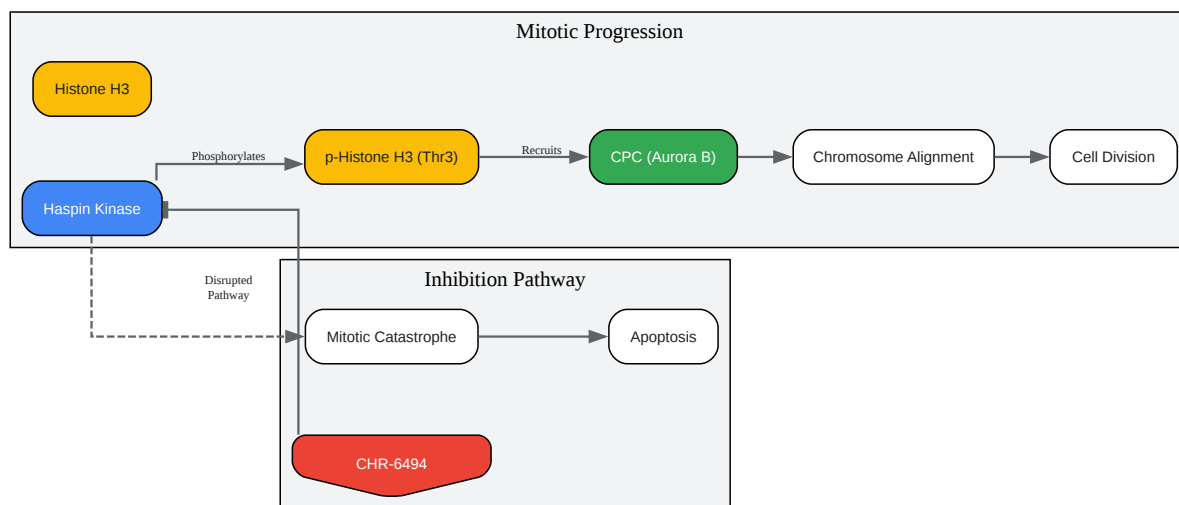
For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and supporting data for the intraperitoneal (IP) administration of **CHR-6494 TFA**, a potent Haspin kinase inhibitor, for in vivo research applications. The information is compiled from various preclinical studies to guide researchers in designing and executing their experiments.

Mechanism of Action

CHR-6494 is a first-in-class, specific inhibitor of the serine/threonine kinase Haspin, with an IC₅₀ of 2 nM.^{[1][2][3][4]} Haspin kinase plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3).^{[1][5]} This phosphorylation event is essential for the proper localization of the chromosomal passenger complex (CPC), which includes Aurora B kinase, to the centromeres. The CPC is critical for accurate chromosome segregation and cell division.

By inhibiting Haspin, CHR-6494 prevents the phosphorylation of H3T3, leading to the mislocalization of the CPC.^[5] This disruption of a key mitotic checkpoint results in severe mitotic defects, including chromosome misalignment, spindle abnormalities, and ultimately, mitotic catastrophe and apoptosis in cancer cells.^{[1][5]} CHR-6494 has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including melanoma, breast cancer, and colon cancer.^{[1][5]}



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Figure 1: CHR-6494 Mechanism of Action.

Quantitative Data Summary

The following table summarizes the quantitative data from various in vivo studies utilizing **CHR-6494 TFA** via intraperitoneal injection.

Animal Model	Cancer Type	CHR-6494 TFA Dose	Vehicle	Administration Schedule	Key Outcomes	Reference
Nude Mice	Breast Cancer (MDA-MB-231 Xenograft)	20 mg/kg	Not specified	15 consecutive days	Inhibited tumor growth.	[1]
Nude Mice	Breast Cancer (MDA-MB-231 Xenograft)	50 mg/kg	Vehicle	Four cycles of 5 consecutive days on, over 35 days	Did not significantly inhibit tumor growth in this model.	[6][7]
ApcMin/+ Mice	Intestinal Polyps	5 µg/µl solution (dose adjusted to weight)	2-hydroxypropyl-β-cyclodextrin and DMSO in saline	Five cycles of 5 consecutive injection days and 5 consecutive naive days over 50 days	Significantly inhibited intestinal polyp development and recovered body weight.	[8][9]
Nude Mice	Pancreatic Cancer (BxPC-3-Luc Xenograft)	50 mg/kg	10% DMSO and 20% 2-hydroxypropyl-β-cyclodextrin in saline	Five cycles of 5 consecutive injection days and 5 successive non-treatment days for 4 weeks	Significantly inhibited tumor growth.	[10][11]

Experimental Protocols

This section provides a detailed protocol for the preparation and intraperitoneal injection of **CHR-6494 TFA**. This protocol is synthesized from the methodologies reported in the cited literature.

Materials:

- **CHR-6494 TFA** powder
- Dimethyl sulfoxide (DMSO), sterile
- 2-hydroxypropyl- β -cyclodextrin (HP β CD), sterile powder
- Saline (0.9% NaCl), sterile
- Sterile microcentrifuge tubes
- Sterile syringes (1 mL) and needles (e.g., 27-30 gauge)
- Vortex mixer
- Animal scale

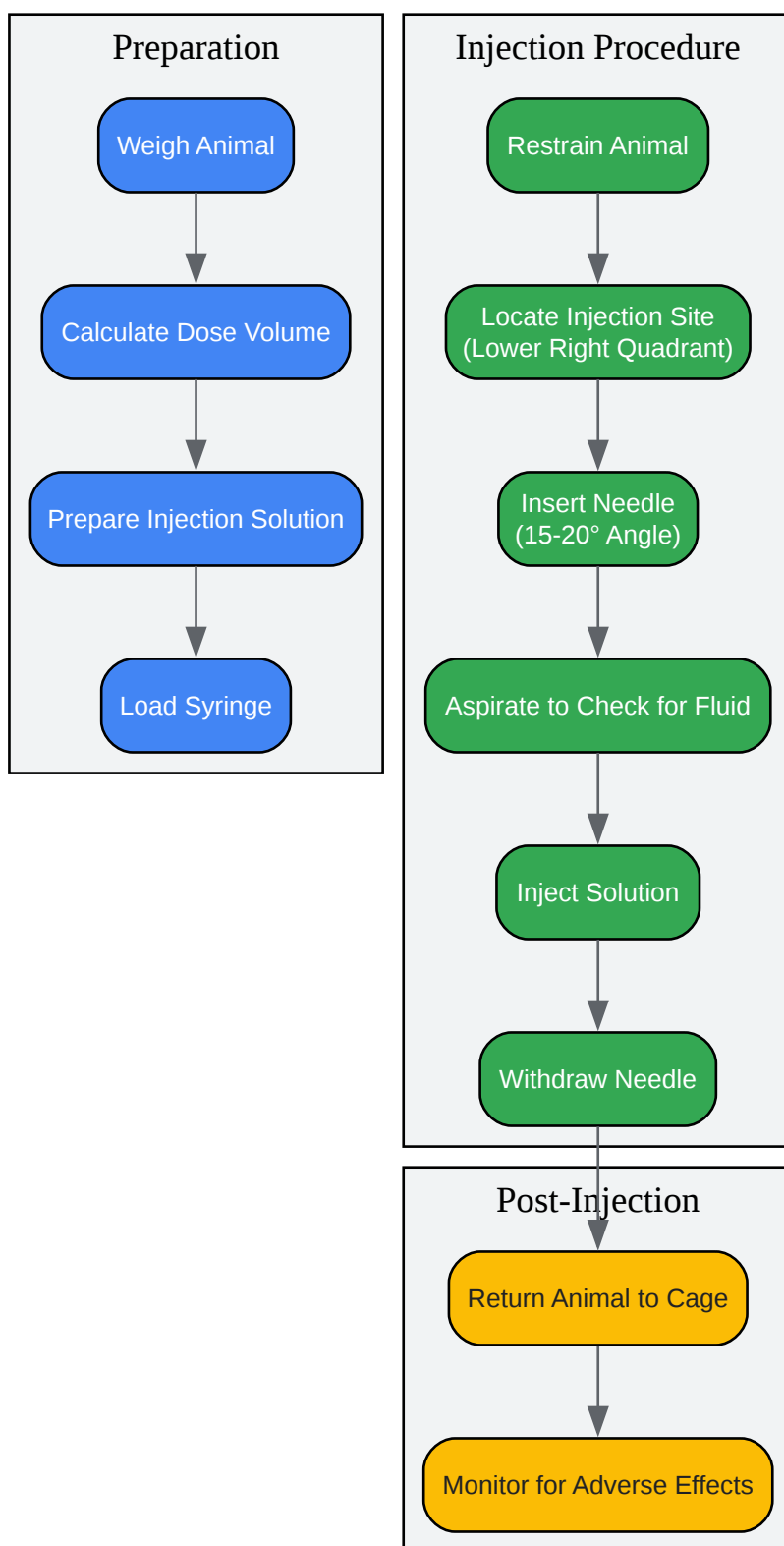
Reagent Preparation: **CHR-6494 TFA** Injection Solution

The following is a common formulation for in vivo studies. Researchers should optimize the vehicle composition based on their specific experimental needs and animal model.

- Stock Solution Preparation:
 - Prepare a stock solution of **CHR-6494 TFA** in DMSO. For example, to create a 5 $\mu\text{g}/\mu\text{L}$ stock solution, dissolve 5 mg of **CHR-6494 TFA** in 1 mL of DMSO.[\[8\]](#)[\[10\]](#) This stock solution can be stored at -20°C or -30°C.[\[8\]](#)[\[10\]](#)[\[11\]](#)
 - CHR-6494 is soluble up to 100 mM in DMSO.
- Vehicle Preparation:

- Prepare a fresh solution of 20% (w/v) 2-hydroxypropyl- β -cyclodextrin in sterile saline. For example, dissolve 200 mg of HP β CD in 1 mL of sterile saline.
- Final Injection Solution Preparation:
 - To prepare the final injectable solution, combine the **CHR-6494 TFA** stock solution with the HP β CD solution and dilute with saline.
 - A reported formulation consists of 10% DMSO, 20% HP β CD, and 70% saline.[\[10\]](#)
 - For example, to prepare 1 mL of the final injection solution containing a specific dose of **CHR-6494 TFA**, mix:
 - 100 μ L of the **CHR-6494 TFA** stock solution (e.g., 5 μ g/ μ L in DMSO)
 - 200 μ L of a 100% 2-hydroxypropyl- β -cyclodextrin solution (or adjust as needed from a stock)
 - Adjust the final volume to 1 mL with sterile saline.[\[8\]](#)
 - Vortex the final solution thoroughly to ensure it is a homogenous suspension.

Intraperitoneal Injection Workflow:



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Figure 2: Intraperitoneal Injection Workflow.

Animal Handling and Injection Procedure:

- Dose Calculation:
 - Weigh the animal accurately before each injection.
 - Calculate the required volume of the injection solution based on the animal's weight and the desired dose (e.g., 50 mg/kg).^[6]^[10] The injection volume is typically between 100-300 µL for a mouse.^[10]
- Animal Restraint:
 - Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail.
- Injection Site:
 - The preferred site for IP injection is the lower right quadrant of the abdomen. This location avoids the cecum, bladder, and other vital organs.
- Injection:
 - Use a new sterile syringe and needle for each animal.
 - Tilt the animal's head downwards at a slight angle.
 - Insert the needle at a 15-20 degree angle into the injection site.
 - Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, discard the syringe and prepare a new one.
 - Slowly inject the calculated volume of the **CHR-6494 TFA** solution into the peritoneal cavity.
 - Withdraw the needle smoothly.
- Post-Injection Monitoring:

- Return the animal to its cage and monitor for any immediate adverse reactions.
- Continue to monitor the animal's health, body weight, and tumor growth throughout the study period as per the experimental design.[1]

Disclaimer: This protocol is intended as a guideline. Researchers should adapt the procedures to their specific experimental design and ensure compliance with all institutional and national regulations for animal welfare.

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